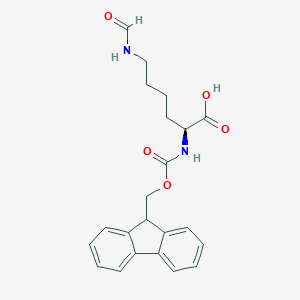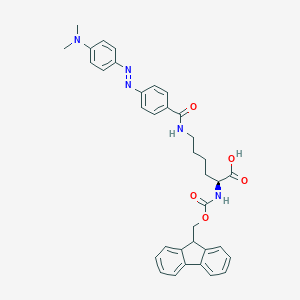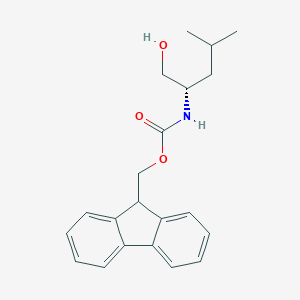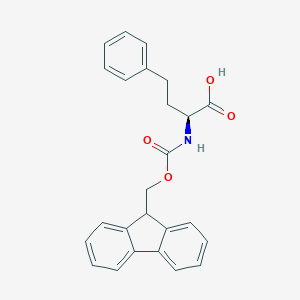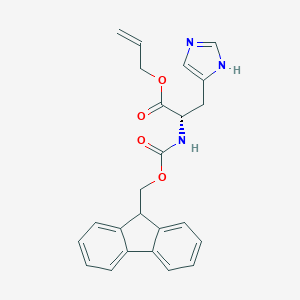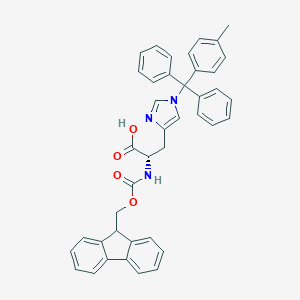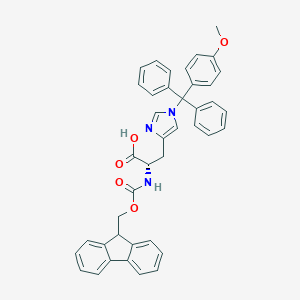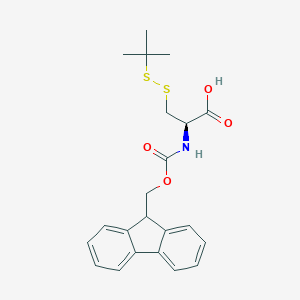
Fmoc-Cys(StBu)-OH
描述
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyldisulfanyl group
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protecting Groups: The Fmoc group is widely used in peptide synthesis to protect amino groups.
Biology
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Bioconjugation: Employed in the attachment of biomolecules to surfaces or other molecules.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique structural properties.
Diagnostics: Used in the development of diagnostic assays and tools.
Industry
Material Science: Applied in the synthesis of advanced materials with specific properties.
Biotechnology: Used in various biotechnological applications, including enzyme immobilization and biosensor development.
作用机制
Target of Action
Fmoc-Cys(StBu)-OH, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-L-cysteine or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound operates through a mechanism known as Fmoc-based solid phase synthesis . This process involves the use of a solid support, onto which the peptide chain is built. The Fmoc group serves as a temporary protection for the amino group during the synthesis process . The StBu group protects the thiol group of the cysteine residue . These protecting groups can be removed under specific conditions, allowing the peptide chain to be extended .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the synthesis of peptides through native chemical ligation (NCL) . This process allows for the convergent synthesis of proteins, revolutionizing the field . The compound’s role in this pathway involves the formation of peptide a-thioesters, which are key intermediates in the process .
Pharmacokinetics
Its utility in peptide synthesis is influenced by its stability under the conditions used for fmoc deprotection .
Result of Action
The result of the action of this compound is the successful synthesis of peptide sequences . The compound enables the creation of peptide a-thioesters, which can be directly used in native chemical ligation reactions . This leads to the formation of complex peptides and proteins, which can have various biological activities.
Action Environment
The action of this compound is influenced by the environmental conditions of the peptide synthesis process. For instance, the stability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection is a critical factor . Additionally, the compound’s effectiveness can be influenced by the pH of the environment, with neutral pH being optimal for its use in native chemical ligation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Disulfide Formation: The tert-butyldisulfanyl group is introduced through a disulfide exchange reaction.
Coupling Reactions: The protected amino acid is coupled with other reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Synthesis: Utilizing solid-phase peptide synthesis (SPPS) techniques to build the compound step-by-step on a resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amino acids.
相似化合物的比较
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid: Similar structure but with a thiol group instead of a disulfide bond.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butylthio)propanoic acid: Contains a tert-butylthio group instead of a disulfide bond.
Uniqueness
Disulfide Bond: The presence of a disulfide bond in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid provides unique redox properties.
Fmoc Protection: The Fmoc group allows for selective protection and deprotection of the amino group, facilitating peptide synthesis.
属性
IUPAC Name |
(2R)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUMTHLUTJOUML-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224036 | |
| Record name | 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73724-43-3 | |
| Record name | 3-[(1,1-Dimethylethyl)dithio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73724-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073724433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(1,1-dimethylethyl)dithio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of synthesizing Fmoc-Cys(StBu)-CH2-COOH and its methyl ester?
A1: These compounds, classified as β3-amino acids, are not found naturally but hold significant potential in peptide research. The synthesis of Fmoc-Cys(StBu)-CH2-COOH and its methyl ester, utilizing Fmoc-Cys(StBu)-OH as a starting material, provides valuable building blocks for creating peptides with modified backbones [, ]. These modifications can influence peptide structure, stability, and biological activity, opening avenues for developing novel therapeutics and investigating protein structure-function relationships.
Q2: How is this compound utilized in peptide synthesis?
A2: this compound serves as a protected form of cysteine, a sulfur-containing amino acid, used in solid-phase peptide synthesis []. The Fmoc group acts as a temporary protecting group for the amino group, while the StBu group protects the reactive thiol (SH) group of cysteine. This strategy enables the controlled and sequential addition of amino acids during peptide chain assembly.
Q3: What is a key advantage of using the StBu protecting group in this compound for peptide synthesis?
A3: The StBu group offers a significant advantage in that it can be selectively removed after peptide synthesis without affecting other sensitive protecting groups commonly used in peptide chemistry []. This selectivity is crucial for generating peptides with specific disulfide bond patterns, mimicking the natural structures and functions of many proteins.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



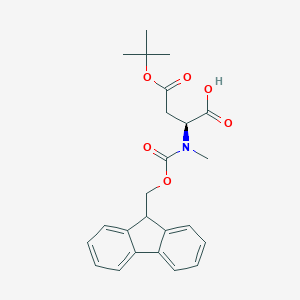
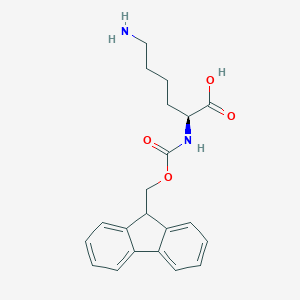
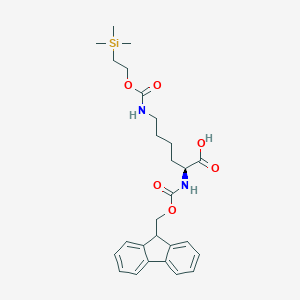
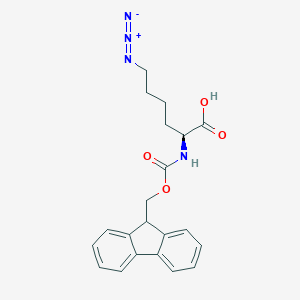
![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)
